2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties. The oxazolo[5,4-d]pyrimidine core structure is characterized by the fusion of an oxazole ring with a pyrimidine moiety, which contributes to its unique chemical properties and biological activities.
The classification of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one falls under organic compounds with heterocyclic structures. It is specifically categorized as a pyrimidine derivative due to the presence of the pyrimidine ring in its structure. Sources for this compound include various chemical suppliers and research articles that detail its synthesis and applications in medicinal chemistry .
The synthesis of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can be achieved through several methods, including:
The one-step synthesis method has been highlighted for its efficiency and reduced environmental impact. The reaction conditions typically involve moderate temperatures and can often be performed under solvent-free conditions or using eco-friendly solvents .
The molecular structure of 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one features:
The molecular formula is , with a molecular weight of approximately 180.18 g/mol. The structural configuration can be represented as follows:
2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is involved in various chemical reactions that can modify its structure or enhance its biological activity:
The reactivity of this compound is influenced by the electron-withdrawing characteristics of the nitrogen atoms in the rings, which affects nucleophilicity and electrophilicity during reactions.
The mechanism of action for 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with biological targets such as enzymes or receptors. For instance:
Experimental studies have indicated that certain derivatives exhibit significant biological activity against cancer cell lines, suggesting a promising avenue for therapeutic development .
Relevant analyses often include spectral data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several applications in scientific research:
Research continues to expand on its applications in pharmacology and medicinal chemistry, highlighting its importance in developing new therapeutic strategies .
The oxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by its fused bicyclic structure combining nitrogen and oxygen atoms within a planar aromatic framework. This scaffold has evolved from early synthetic curiosities to a cornerstone in the design of targeted therapeutics, particularly in oncology and inflammation. The specific compound 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exemplifies this evolution, serving as a chemically accessible and pharmacologically versatile derivative. Its structure—defined by methyl groups at positions 2 and 5 and a carbonyl at position 7—provides a template for structure-activity relationship (SAR) explorations aimed at optimizing target affinity and selectivity. Recent literature underscores its significance as a key intermediate in synthesizing advanced derivatives targeting enzymes and receptors implicated in cancer progression and immune modulation [3] [5].
The development of oxazolo[5,4-d]pyrimidines is rooted in the broader exploration of purine isosteres, initiated in the mid-20th century. Early synthetic efforts, such as those by Doise et al. (1992), established robust methods for constructing the oxazolopyrimidine core via condensation of orthoesters with aminohydroxypyrimidines [9]. This foundational work enabled systematic derivatization, shifting the focus from purely synthetic chemistry to pharmacological exploitation. By the 2000s, scaffold-hopping strategies—replacing the imidazole ring of purines with an oxazole moiety—became prevalent. For instance, purine-based cannabinoid CB2 receptor ligands were strategically modified to oxazolo[5,4-d]pyrimidines to alter receptor binding kinetics, successfully converting agonists into neutral antagonists [4] [10]. This evolution highlights a deliberate transition from structural mimicry to functional optimization, where minor heteroatom changes yield significant shifts in bioactivity. The integration of computational docking and SAR analyses further accelerated this progression, enabling precise modifications to enhance affinity for targets like VEGFR-2 and FGFR1 [5] [8].
Table 1: Evolution of Oxazolo[5,4-d]pyrimidine Applications in Drug Design
Time Period | Synthetic Focus | Pharmacological Target | Key Advances |
---|---|---|---|
1970s-1990s | Core ring formation | None (chemical intermediates) | Development of cyclization methods [9] |
2000s-2010s | 2- and 7-position derivatization | Kinases (VEGFR-2, EGFR) | Identification as tyrosine kinase inhibitors [5] |
2020s-Present | Bioisosteric replacement | CB2 receptors, Antimetabolites | Scaffold hopping for receptor antagonism [4] [10] |
The oxazolo[5,4-d]pyrimidine nucleus serves as a close bioisostere of natural purines, where the oxazole ring’s oxygen atom replaces the imidazole’s N-1 nitrogen. This substitution confers distinct electronic and steric properties:
Table 2: Structural Comparison of Purine vs. Oxazolo[5,4-d]pyrimidine Pharmacophores
Property | Purine (Adenine) | Oxazolo[5,4-d]Pyrimidine | Biological Implication |
---|---|---|---|
Ring System | Imidazo[4,5-d]pyrimidine | Oxazolo[5,4-d]pyrimidine | Enhanced polarity; altered charge distribution |
Key Heteroatoms | N1, N3, N7, N9 | O1, N3, N6 | Reduced H-bond capacity; selective target engagement |
Common Substitutions | C6-NH₂, C2-CH₃ | C2-aryl/alkyl, C7-NH/OH | Tunable steric bulk for affinity optimization |
Bioavailability | Moderate to high | Variable (structure-dependent) | May require prodrug strategies for cell penetration |
Antimetabolites disrupt nucleotide synthesis by mimicking endogenous purines or pyrimidines, and oxazolo[5,4-d]pyrimidines have emerged as potent agents in this class. 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exemplifies this role through multiple mechanisms:
Recent innovations focus on hybridizing this scaffold with other pharmacophores (e.g., isoxazoles) to enhance VEGFR-2 inhibition. Compound 3g—featuring a 3-(N,N-dimethylamino)propyl side chain—exhibits CC₅₀ = 58.4 µM against HT29 colon cancer cells, surpassing 5-fluorouracil and matching cisplatin, while sparing healthy fibroblasts [8]. This underscores the scaffold’s potential in designing tumor-selective antimetabolites.
Table 3: Antimetabolite Mechanisms of Oxazolo[5,4-d]pyrimidine Derivatives
Mechanism | Example Derivative | Target | Potency | Reference |
---|---|---|---|---|
Kinase Inhibition | 5,7-Dimethyl-dione (N5g) | FGFR1 | 37.4% inhibition (1 µM) | [6] |
Receptor Antagonism | 2-(2-Chlorophenyl)-7-amino analog | CB2 receptor | Ki = 42 nM | [4] |
Antiangiogenic Action | 2-(4-Methoxyphenyl)-5-methyl-7-anilino | VEGFR-2/HUVEC | IC₅₀ = 0.29–0.33 µM | [8] |
Cytotoxic Incorporation | Unsubstituted 7-OH analog | DNA/RNA synthesis | IC₅₀ = 5.8 µM (A549) | [7] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: